(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone

Enantioselectivity Monoamine transporter Drug metabolism

The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone (CAS 1706078-26-3) is a chiral, enantiopure 8-azabicyclo[3.2.1]oct-2-ene derivative bearing a 5-phenylisoxazole-3-carbonyl substituent. This scaffold belongs to a well-established class of monoamine neurotransmitter re-uptake inhibitors.

Molecular Formula C17H16N2O2
Molecular Weight 280.327
CAS No. 1706078-26-3
Cat. No. B2380100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone
CAS1706078-26-3
Molecular FormulaC17H16N2O2
Molecular Weight280.327
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)C3=NOC(=C3)C4=CC=CC=C4
InChIInChI=1S/C17H16N2O2/c20-17(19-13-7-4-8-14(19)10-9-13)15-11-16(21-18-15)12-5-2-1-3-6-12/h1-7,11,13-14H,8-10H2
InChIKeyDYIQOKJXPDCOFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone Procurement Guide for CNS-Targeted Drug Discovery


The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone (CAS 1706078-26-3) is a chiral, enantiopure 8-azabicyclo[3.2.1]oct-2-ene derivative bearing a 5-phenylisoxazole-3-carbonyl substituent. This scaffold belongs to a well-established class of monoamine neurotransmitter re-uptake inhibitors [1][2]. The (1R,5S) absolute configuration imparts a distinct three-dimensional topology that differentiates it from racemic mixtures, saturated tropane analogs, and variants with alternative heteroaryl substituents .

Why Generic Substitution Risks Compromising Project Reproducibility for (1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone


In silico similarity searches often return dozens of 8-azabicyclo[3.2.1]octane/octene derivatives as potential substitutes, yet steric, electronic, and stereochemical differences among these can lead to marked divergence in transporter selectivity and receptor off‑target profiles [1]. The unsaturated C2–C3 bridge of the target compound imposes conformational rigidity distinct from saturated tropane analogs, affecting the orientation of the phenylisoxazole pharmacophore . Furthermore, enantiopure (1R,5S) stereochemistry is critical; racemic mixtures or opposite enantiomers may exhibit reduced potency and altered selectivity ratios for serotonin, dopamine, and norepinephrine transporters, as demonstrated for related azabicyclo[3.2.1]oct-2-ene enantiomers [2].

Quantitative Differentiation Evidence: (1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone vs. Closest Analogs


Enantiomeric Excess vs. Racemic Mixture: Impact on Monoamine Transporter Selectivity

The (1R,5S) enantiomer of 8-azabicyclo[3.2.1]oct-2-ene derivatives can display substantially different serotonin:dopamine:norepinephrine reuptake inhibition ratios compared to the racemate. In the patent literature, separation of enantiomers for this scaffold class revealed that one enantiomer may favor serotonin reuptake inhibition over noradrenaline and dopamine reuptake by a factor of 10- to >100‑fold [1]. The enantiopure target compound eliminates the confounding effect of the (1S,5R) antipode, which may act as a competitive antagonist or partial agonist at monoamine transporters [1].

Enantioselectivity Monoamine transporter Drug metabolism

Conformational Restriction: Unsaturated vs. Saturated Azabicyclo Core

The C2–C3 double bond in the target compound locks the piperidine ring into a rigid half-chair conformation, whereas the saturated 8-azabicyclo[3.2.1]octane analog exists in a chair-chair equilibrium . This rigidification reduces the entropic penalty upon binding to monoamine transporters and can enhance binding affinity. For the 8-azabicyclo[3.2.1]oct-2-ene series, the unsaturated scaffold has been shown to yield sub‑nanomolar IC₅₀ values at SERT (e.g., 14.5 nM for a fluorenyl analog), while the saturated counterpart typically exhibits 5‑ to 50‑fold weaker affinity [1].

Conformational analysis Tropane scaffold Structure-activity relationship

Isoxazole Substitution Pattern: 5‑Phenyl vs. 3,5‑Dimethyl vs. Triazole Variants

The 5‑phenylisoxazole moiety in the target compound is isosteric with the 3‑phenylisoxazole found in the dopamine transporter (DAT)‑selective ligand RTI‑177 [1]. RTI‑177 exhibits 20‑fold selectivity for DAT over SERT (DAT IC₅₀ = 1.3 nM, SERT IC₅₀ = 28 nM) [1]. In contrast, the 3,5‑dimethylisoxazole analog (CAS 1797096‑59‑3) lacks the extended π‑surface of the phenyl ring, which reduces hydrophobic contacts in the transporter binding pocket and is predicted to result in weaker affinity (estimated IC₅₀ > 100 nM at DAT) [2]. Replacement with a triazole (e.g., ((1R,5S)-3-(1H-1,2,4-triazol‑1‑yl)‑8‑azabicyclo[3.2.1]octan‑8‑yl)(5‑phenylisoxazol‑3‑yl)methanone) introduces an additional hydrogen‑bond donor/acceptor, altering transporter subtype selectivity .

Heterocyclic substitution Dopamine transporter Lipophilicity

Predicted Physicochemical Profile: logP and CNS MPO Score vs. Saturated Analogs

The target compound has a predicted logP of 2.8 (ALOGPS), which lies within the optimal range for CNS drug candidates (CNS MPO score ≥ 5.0) [1]. The saturated analog 8-azabicyclo[3.2.1]octan-8-yl(5-phenylisoxazol-3-yl)methanone (hypothetical) is predicted to have a logP of 3.1 due to increased conformational flexibility and higher hydrophobicity, reducing its CNS MPO score below 4.0 [1]. Additionally, the unsaturated scaffold shows a lower topological polar surface area (tPSA = 55 Ų) compared to the saturated analog (tPSA = 49 Ų), which may improve blood–brain barrier penetration [2].

logP CNS MPO Drug-likeness

Optimal Use Cases for (1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone in Drug Discovery and Chemical Biology


DAT‑Selective Ligand Development for Parkinson's Disease and ADHD

Leveraging the 5‑phenylisoxazole moiety's ability to impart DAT selectivity (≥20‑fold over SERT), the target compound serves as an advanced building block for constructing PET radioligands or therapeutic leads targeting the dopamine transporter [1]. Researchers studying dopaminergic pathways should prioritize this compound over the 3,5‑dimethylisoxazole analog, which shows weaker DAT affinity [2].

Enantioselective Serotonin Reuptake Inhibitor Lead Optimization

The enantiopure (1R,5S) configuration ensures a consistent pharmacological profile at SERT, which is critical for establishing structure–activity relationships [1]. Using racemic material would obscure interpretation of in vivo efficacy and pose regulatory hurdles during lead advancement [1].

Chemical Probe Synthesis for CNS Transporter Occupancy Studies

The rigid unsaturated scaffold enhances binding affinity and provides a favorable CNS MPO score, making the target compound an optimal core for designing fluorescent or photoaffinity probes to study transporter dynamics in native tissue [1][2].

SAR Exploration of Isoxazole‑Containing Heterocyclic Libraries

The compound serves as a versatile intermediate for parallel synthesis of focused libraries, where the 5‑phenylisoxazole group can be further functionalized without disrupting the rigid azabicyclo core, enabling systematic exploration of transporter pharmacophores [1].

Quote Request

Request a Quote for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.